Bienvenue dans la boutique en ligne BenchChem!

Durlobactam Sodium

beta-lactamase inhibition class D carbapenemase OXA-24

Durlobactam Sodium is the only DBO with potent, irreversible inhibition of class D OXA-type carbapenemases (e.g., OXA-23, OXA-24, OXA-48) essential for combating multidrug-resistant Acinetobacter baumannii. Unlike avibactam or relebactam, its 37-fold higher potency (Ki app) and 95-fold greater binding affinity (Kd) against OXA-48 guarantee accurate kinetic studies and reliable susceptibility testing. The sulbactam-durlobactam combination achieves a 32-fold MIC90 reduction, with 96.9% susceptibility among CRAB isolates. Clinically validated in the Phase 3 ATTACK trial with non-inferior mortality and 30% less nephrotoxicity versus colistin. Select this inhibitor when class D specificity and translational relevance are non-negotiable.

Molecular Formula C8H10N3NaO6S
Molecular Weight 299.24 g/mol
CAS No. 1467157-21-6
Cat. No. B607226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDurlobactam Sodium
CAS1467157-21-6
SynonymsETX2514;  ETX-2514;  ETX 2514;  ETX2514 sodium;  Durlobactam sodium;  Durlobactam sodium salt; 
Molecular FormulaC8H10N3NaO6S
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESCC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C8H11N3O6S.Na/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16;/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16);/q;+1/p-1/t5-,6+;/m1./s1
InChIKeyWHHNOICWPZIYKI-IBTYICNHSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Durlobactam Sodium (CAS 1467157-21-6) Procurement and Selection Overview for Beta-Lactamase Inhibition Research


Durlobactam Sodium (ETX2514 sodium) is a non-beta-lactam, diazabicyclooctane (DBO) beta-lactamase inhibitor with broad-spectrum activity against Ambler class A, C, and D serine beta-lactamases [1]. It functions by acylating the active-site serine residue of beta-lactamases, thereby protecting partner beta-lactam antibiotics from enzymatic degradation . The compound is approved in combination with sulbactam (as XACDURO®) for treating hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible Acinetobacter baumannii-calcoaceticus complex (ABC) [2].

Why Generic Beta-Lactamase Inhibitors Cannot Substitute for Durlobactam Sodium in Critical Applications


Generic substitution among beta-lactamase inhibitors is not scientifically valid due to fundamental differences in enzyme class coverage and potency. Durlobactam uniquely inhibits class D OXA-type carbapenemases, which are prevalent in multidrug-resistant Acinetobacter baumannii and are poorly inhibited by other DBOs like avibactam and relebactam [1]. Furthermore, the restoration of sulbactam's antibacterial activity against ABC isolates requires the specific, potent, and irreversible acylation kinetics of durlobactam, which are not replicated by other in-class inhibitors [2]. Using an alternative DBO or beta-lactamase inhibitor in combination with sulbactam would fail to overcome resistance, leading to therapeutic failure in models and clinical settings [3].

Durlobactam Sodium Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis for Scientific Selection


Class D Beta-Lactamase Inhibition Potency: Durlobactam vs. Avibactam (OXA-24 and OXA-48)

Durlobactam demonstrates potent inhibition of class D beta-lactamases, a critical differentiation from other DBO inhibitors. Against OXA-24, durlobactam has an IC50 of 190 nM, while avibactam shows minimal to no inhibition at clinically relevant concentrations . For OXA-48, the apparent inhibition constant (Ki app) of durlobactam is 0.103 µM, which is approximately 37-fold more potent than avibactam's Ki app of 3.815 µM [1]. This is further supported by Kd values where durlobactam (0.07 nM) exhibits roughly 95-fold higher binding affinity than avibactam (6.68 nM) for OXA-48 [1].

beta-lactamase inhibition class D carbapenemase OXA-24 OXA-48 enzyme kinetics

Restoration of Sulbactam Activity Against Global ABC Isolates: Sulbactam-Durlobactam MIC90 Reduction

The addition of durlobactam (at a fixed concentration of 4 µg/mL) to sulbactam results in a dramatic decrease in the MIC90 against a global collection of A. baumannii-calcoaceticus complex (ABC) isolates. The MIC90 is reduced by 32-fold, from 64 µg/mL for sulbactam alone to 2 µg/mL for the combination [1]. This potentiation is consistent across diverse geographic regions and resistance phenotypes, including carbapenem-resistant isolates (CRAB), where 96.9% of CRAB isolates are susceptible to the combination at the preliminary breakpoint of ≤4 µg/mL [1]. In a separate study of Chinese isolates, the MIC90 of sulbactam/durlobactam was 2 mg/L for all A. baumannii, compared with 64 mg/L for sulbactam alone [2].

MIC90 sulbactam-durlobactam Acinetobacter baumannii antimicrobial susceptibility carbapenem resistance

Clinical Efficacy in Phase 3 ATTACK Trial: Non-Inferior 28-Day Mortality and Superior Safety vs. Colistin

In the Phase 3 ATTACK trial, sulbactam-durlobactam (SUL-DUR) met the primary endpoint of non-inferiority to colistin for 28-day all-cause mortality in patients with serious carbapenem-resistant ABC infections (19.0% vs. 32.3%, respectively) [1]. Crucially, SUL-DUR demonstrated significantly lower nephrotoxicity compared to colistin, with an incidence of acute kidney injury of 6% for SUL-DUR versus 36% for colistin [2]. Clinical cure rates were also improved, with 61.9% for SUL-DUR compared to 40.3% for colistin [1].

phase 3 clinical trial ATTACK trial 28-day mortality nephrotoxicity Acinetobacter infections

Broad-Spectrum Beta-Lactamase Inhibition: IC50 Values Across Class A, C, and D Enzymes

Durlobactam sodium exhibits potent, broad-spectrum inhibition of serine beta-lactamases, with IC50 values of 4 nM for class A (KPC-2), 14 nM for class C (AmpC), and 190 nM for class D (OXA-24) . This profile is distinct from other DBO inhibitors; for example, avibactam lacks potent activity against many class D enzymes, and relebactam has minimal activity against class D [1]. The consistent low nanomolar potency against class A and C enzymes, combined with the unique class D coverage, underpins the compound's utility as a broad-spectrum beta-lactamase inhibitor for in vitro studies.

IC50 KPC-2 AmpC OXA-24 beta-lactamase enzyme inhibition

Superior Inhibitory Activity Against AmpC Beta-Lactamases Compared to Vaborbactam and Enmetazobactam

In a comparative study of novel beta-lactamase inhibitors against broad-spectrum AmpC enzymes, durlobactam exhibited the most pronounced inhibitory effect among all diazabicyclooctanes (DBOs) tested [1]. In contrast, vaborbactam and enmetazobactam showed limited or no activity against most AmpC enzymes [1]. This indicates that durlobactam, unlike these comparators, can effectively suppress AmpC-mediated resistance, a common mechanism in clinical isolates.

AmpC beta-lactamase DBO vaborbactam enmetazobactam inhibition

Durlobactam Sodium: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Susceptibility Testing of Multidrug-Resistant Acinetobacter baumannii (MDR-AB) Isolates

Procure Durlobactam Sodium for use in combination with sulbactam to evaluate the susceptibility of clinical ABC isolates, particularly carbapenem-resistant strains. The combination's 32-fold reduction in MIC90 (from 64 to 2 µg/mL) compared to sulbactam alone [1] makes it an essential reference standard for interpreting MIC results against MDR-AB. This application is validated by global surveillance data showing 96.9% susceptibility among CRAB isolates at the combination breakpoint [1].

Biochemical Characterization of Class D Carbapenemases (OXA-type) in Enzyme Kinetics Studies

Durlobactam Sodium is the preferred inhibitor for research on class D oxacillinases (e.g., OXA-23, OXA-24, OXA-48, OXA-58). Its 37-fold higher potency (Ki app) and 95-fold higher binding affinity (Kd) against OXA-48 compared to avibactam [2] ensures accurate kinetic parameter determination and structural studies, where weaker inhibitors would yield unreliable data.

In Vivo Efficacy and Safety Modeling of Anti-Acinetobacter Therapies

For investigators developing animal models of ABC infection, the sulbactam-durlobactam combination provides a clinically relevant reference arm. The Phase 3 ATTACK trial data demonstrating non-inferior 28-day mortality and a 30-percentage-point reduction in nephrotoxicity versus colistin [3] establish a benchmark for evaluating novel agents, ensuring that experimental therapies are compared against a current standard of care with a well-characterized efficacy and safety profile.

Investigation of AmpC-Mediated Resistance Mechanisms in Gram-Negative Pathogens

Durlobactam Sodium is the DBO of choice for studies focused on AmpC beta-lactamases. Its demonstrated superior inhibitory activity against broad-spectrum AmpC enzymes compared to vaborbactam and enmetazobactam [4] enables researchers to selectively probe the contribution of AmpC to resistance phenotypes without confounding off-target inhibitor inefficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Durlobactam Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.